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molecular formula C7H6N2OS B069024 3-Acetylimidazo[5,1-b]thiazole CAS No. 183066-94-6

3-Acetylimidazo[5,1-b]thiazole

Cat. No. B069024
M. Wt: 166.2 g/mol
InChI Key: BQNMZIHTRWBKDM-UHFFFAOYSA-N
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Patent
US05990101

Procedure details

A 651 mg potion of 3-(1-hydroxyethyl)imidazo[5,1-b]thiazole was dissolved in 130 ml of dichloromethane, and 9.77 g of active manganese dioxide was then added, followed by stirring at room temperature for 4 hours. After the completion of the reaction, insolubles were removed therefrom by filtration, followed by washing with dichloromethane. The filtrate was concentrated to dryness under reduced pressure to obtain 550 mg of the title compound.
Name
3-(1-hydroxyethyl)imidazo[5,1-b]thiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
9.77 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:4]1[N:5]2[CH:11]=[N:10][CH:9]=[C:6]2[S:7][CH:8]=1)[CH3:3]>ClCCl.[O-2].[O-2].[Mn+4]>[C:2]([C:4]1[N:5]2[CH:11]=[N:10][CH:9]=[C:6]2[S:7][CH:8]=1)(=[O:1])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
3-(1-hydroxyethyl)imidazo[5,1-b]thiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)C=1N2C(SC1)=CN=C2
Name
Quantity
130 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.77 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction, insolubles
CUSTOM
Type
CUSTOM
Details
were removed
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
by washing with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C=1N2C(SC1)=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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